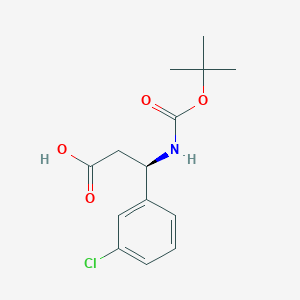

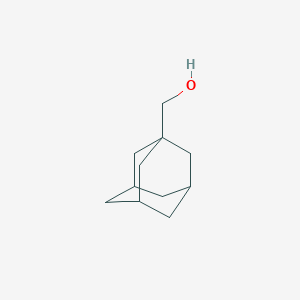

![molecular formula C8H15NO B050863 3-氮杂双环[3.3.1]壬烷-7-醇 CAS No. 71209-53-5](/img/structure/B50863.png)

3-氮杂双环[3.3.1]壬烷-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

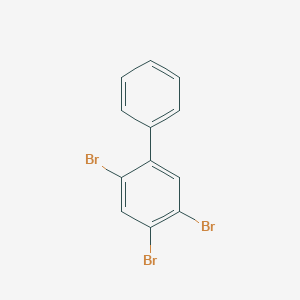

3-Azabicyclo[3.3.1]nonan-7-ol is a compound with the molecular weight of 177.67 .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Chemical Reactions Analysis

The reactions of 3-azabicyclo[3.3.1]nonan-7-ol with potassium iodide and sodium azide afforded 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes . 9-Iodo derivatives were treated with triphenylphosphine to obtain triphenylphosphonium salts which were converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol, and the ylides readily reacted with benzaldehyde according to Wittig .科学研究应用

构象研究

3-氮杂双环[3.3.1]壬烷衍生物的构象分析,包括 3-氮杂双环[3.3.1]壬烷-7-醇,揭示了它们的结构偏好和立体化学。这些研究通过分子力学计算和核磁共振波谱进行,表明由于空间因素,双环系统通常采用椅子-椅子构象,氮取代基处于赤道位置 (Arias-Pérez, Alejo, & Maroto, 1997)。另一项研究通过综合核磁共振分析证实,各种 3-氮杂双环[3.3.1]壬烷-9-酮及其衍生物表现出双椅构象,无论取代基大小如何 (Park, Jeong, & Parthiban, 2011)。

合成应用和结构分析

源自 3-甲基-2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9β-醇的酯的合成和结构检查证明了它们的构象特征和潜在的药理应用。这些化合物表现出对扁平的椅子-椅子构象的偏好,受取代基的位置和分子骨架的几何形状的影响 (Iriepa et al., 1995)。

抗菌活性

新型 2,4-二芳基-3-氮杂双环[3.3.1]壬烷-9-酮衍生物已被合成并评估其抗菌性能。这包括评估它们的构效关系,为潜在抗菌剂的开发提供有价值的见解 (Ramachandran et al., 2011)。

抗氧化性能

7-烷基化 3-氮杂双环[3.3.1]壬烷-9-酮的设计和合成旨在探索它们的抗氧化能力。这种方法利用改进的曼尼希缩合过程来创建化合物,然后评估它们的抗氧化效果。其中一些合成的化合物显示出有希望的结果,可与已知的抗氧化剂(如 l-抗坏血酸和 α-生育酚)相媲美 (Park et al., 2012)。

需氧醇氧化催化剂

一项研究发现 3-氮杂双环[3.3.1]壬烷-9-醇的羟胺衍生物是使用分子氧将仲醇氧化为酮的高效催化剂。这突出了这些化合物在可持续化学应用中的潜力 (Toda et al., 2023)。

作用机制

安全和危害

未来方向

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound.

属性

IUPAC Name |

3-azabicyclo[3.3.1]nonan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPUCOVORWHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CNC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.3.1]nonan-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

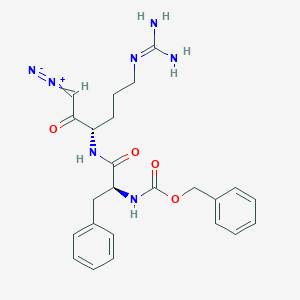

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)